Piracetam-d8
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Overview
Description
Piracetam-d8 is a deuterated form of piracetam, a nootropic drug that belongs to the racetam family. Piracetam is known for its cognitive-enhancing properties and is widely used in the treatment of cognitive disorders. The deuterated form, this compound, is used primarily in research to study the pharmacokinetics and metabolism of piracetam due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piracetam-d8 involves the deuteration of piracetam. One common method is to start with alpha-pyrrolidone as the raw material. The process involves the following steps :
Methanol Solution Preparation: A methanol solution of sodium methylate is prepared.
Reaction with Methyl Chloroacetate: The methanol solution is reacted with methyl chloroacetate in the presence of toluene, controlling the temperature between 20°C to 110°C.
Ammonia/Methanol Solution Reaction: The resulting product is then reacted with an ammonia/methanol solution at 50°C to 70°C for 3 to 18 hours.
Recrystallization: The crude product is recrystallized using an alcoholic solvent to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Piracetam-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the pyrrolidone ring, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced forms, and substituted compounds.
Scientific Research Applications
Piracetam-d8 is extensively used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of piracetam.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways of piracetam in the body.
Neuroprotective Research: Investigated for its potential neuroprotective effects in various neurological disorders.
Cognitive Enhancement Studies: Used in research to explore its effects on cognitive functions and memory enhancement.
Mechanism of Action
Piracetam-d8, like piracetam, modulates neurotransmission in various transmitter systems, including cholinergic and glutamatergic systems . It has neuroprotective and anticonvulsant properties and improves neuroplasticity. The exact mechanism of action is not fully understood, but it is believed to interact with the polar heads in the phospholipid membrane, reorganizing the lipids and influencing membrane function and fluidity .
Comparison with Similar Compounds
Piracetam-d8 is compared with other similar compounds in the racetam family, including:
- Oxiracetam
- Aniracetam
- Pramiracetam
- Phenylpiracetam
Uniqueness
This compound is unique due to its deuterated form, which makes it particularly useful in research for studying the pharmacokinetics and metabolism of piracetam. Unlike other racetams, this compound provides more accurate and detailed insights into the drug’s behavior in the body .
Properties
Molecular Formula |
C6H10N2O2 |
---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
2,2-dideuterio-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C6H10N2O2/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2,(H2,7,9)/i1D2,2D2,3D2,4D2 |
InChI Key |
GMZVRMREEHBGGF-SVYQBANQSA-N |
Isomeric SMILES |
[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])C([2H])([2H])C(=O)N)[2H] |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.